5-hydroxypentyl-trimethyl-silane
Description
5-Hydroxypentyl-trimethyl-silane (CAS: 18246-65-6, molecular formula: C₈H₂₀OSi) is an organosilicon compound classified as a light petroleum hydrocarbon. It consists of a pentyl chain with a hydroxyl group at the fifth carbon and a trimethylsilyl moiety. Key properties include a molecular weight of 160.33 g/mol, LogP of 2.4872 (indicating moderate lipophilicity), and a boiling range of 35–205°C .
This compound is primarily used as a solvent in industrial applications, such as paints, varnishes, rubber manufacturing, and pharmaceuticals. It is also employed as a fuel additive and in petroleum extraction from shale and tar sands. Its high volatility and flammability necessitate careful handling, and prolonged exposure may cause skin/eye irritation, respiratory issues, or organ damage .
Properties
IUPAC Name |
5-trimethylsilylpentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20OSi/c1-10(2,3)8-6-4-5-7-9/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIWWPQDXJYIBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: silanization . A common preparation method involves the reaction of chlorosilane with ethanol to obtain hydroxysilane . The hydroxysilane is then reacted with pentanediol to generate 5-hydroxypentyl-trimethyl-silane .
Industrial Production Methods: In industrial settings, the production of 5-hydroxypentyl-trimethyl-silane typically involves large-scale silanization processes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxypentyl-trimethyl-silane undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are commonly used.
Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted silanes.
Scientific Research Applications
5-Hydroxypentyl-trimethyl-silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions involving the formation of carbon-silicon bonds.
Biology: The compound is utilized in the study of silicon-based biochemistry and the development of silicon-containing biomolecules.
Medicine: Research into silicon-based drug delivery systems and the development of silicon-containing pharmaceuticals.
Industry: It is employed in the production of coatings, adhesives, and sealants due to its ability to enhance surface properties and improve material performance
Mechanism of Action
The mechanism by which 5-hydroxypentyl-trimethyl-silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group can act as a protecting group in organic synthesis, stabilizing reactive intermediates and facilitating specific reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-hydroxypentyl-trimethyl-silane with structurally or functionally related organosilicon compounds:
Key Differences:
Functional Groups :
- The hydroxyl group in 5-hydroxypentyl-trimethyl-silane increases its polarity compared to the trifluoromethyl or bromo-alkyne derivatives, influencing solubility and reactivity .
- (Trifluoromethyl)trimethylsilane ’s CF₃ group enhances lipophilicity and stability, making it suitable for fluorination reactions .
Applications :
- Toxicity: (Trifluoromethyl)trimethylsilane carries carcinogenic risk (H351), unlike 5-hydroxypentyl-trimethyl-silane, which poses acute irritant and flammability hazards .
Research Findings and Data Trends
Reactivity :
- The hydroxyl group in 5-hydroxypentyl-trimethyl-silane facilitates hydrogen bonding, making it less volatile than hexamethyldisiloxane but more reactive toward electrophiles compared to (Trifluoromethyl)trimethylsilane .
- Bromo-alkyne derivatives exhibit superior reactivity in cross-coupling reactions due to the synergistic effects of the alkyne and bromine groups .
Biological Activity
5-Hydroxypentyl-trimethyl-silane (CAS No. 18246-65-6) is a silane compound that has garnered attention in various fields, including materials science and biomedicine. Its potential biological activities, particularly in drug delivery systems and as a functional group in organic synthesis, warrant a detailed exploration of its mechanisms and applications.
5-Hydroxypentyl-trimethyl-silane is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHOSi |
| Molecular Weight | 174.31 g/mol |
| Structure | Structure |
The biological activity of silanes, including 5-hydroxypentyl-trimethyl-silane, is often attributed to their ability to interact with biomolecules through siloxane bonds. These interactions can modify the surface properties of materials, enhancing biocompatibility and stability in biological environments.
- Surface Modification : Silanes can create hydrophobic or hydrophilic surfaces depending on their functional groups, affecting protein adsorption and cell attachment.
- Drug Delivery : The hydroxyl group in 5-hydroxypentyl-trimethyl-silane can facilitate the attachment of drug molecules, enhancing their solubility and bioavailability.
Biological Activity
Research has indicated that silanes can exhibit various biological activities, including:
- Antimicrobial Properties : Some studies suggest that silane compounds can inhibit the growth of bacteria and fungi, making them suitable for use in antimicrobial coatings.
- Cell Adhesion : The modification of surfaces with silanes can enhance cell adhesion, which is crucial for tissue engineering applications.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that silane-modified surfaces significantly reduced bacterial colonization compared to unmodified controls. This was attributed to the altered surface energy and charge properties induced by the silane treatment .
- Drug Delivery Systems : In another investigation, 5-hydroxypentyl-trimethyl-silane was used as a precursor for synthesizing nanoparticles for drug delivery. The resulting nanoparticles showed improved stability and controlled release profiles for therapeutic agents .
Applications in Research
The versatility of 5-hydroxypentyl-trimethyl-silane extends to several scientific applications:
- Materials Science : Used as a coupling agent in composite materials to enhance mechanical properties.
- Pharmaceuticals : Serves as a platform for developing drug delivery systems that improve therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-hydroxypentyl-trimethyl-silane, and how are they validated?
- Methodological Answer : The compound is synthesized via hydrosilylation of pentenol with trimethylsilane under catalytic conditions (e.g., platinum-based catalysts). Validation involves nuclear magnetic resonance (NMR) spectroscopy to confirm the hydroxyl and silane groups, gas chromatography (GC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification (160.329 g/mol) . Solvent selection (e.g., toluene or hexane) and reaction temperature (60–80°C) are critical to minimizing side products like disiloxanes.
Q. How are the physical properties (e.g., LogP, boiling point) of 5-hydroxypentyl-trimethyl-silane determined experimentally?
- Methodological Answer :
- LogP : Measured via shake-flask method using octanol/water partitioning, with HPLC calibration. Reported LogP = 2.4872, indicating moderate hydrophobicity .
- Boiling Point : Determined using fractional distillation under reduced pressure (35–205°C range). Differential scanning calorimetry (DSC) can corroborate phase transitions .
- PSA (Polar Surface Area) : Calculated computationally (20.23 Ų) using tools like ChemAxon or Schrödinger Suite .
Q. What safety protocols are recommended for handling 5-hydroxypentyl-trimethyl-silane in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent vapor inhalation (volatility: 35–205°C boiling range) .
- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid water to prevent hydrolysis .
- Toxicity Mitigation : Monitor for symptoms like dizziness or respiratory irritation; long-term exposure requires liver/kidney function tests .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in 5-hydroxypentyl-trimethyl-silane synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pt/C, Karstedt’s catalyst, or B(C6F5)3 for efficiency. Track conversion rates via in-situ FTIR.
- Solvent Effects : Compare polar aprotic (THF) vs. non-polar (hexane) solvents to minimize siloxane byproducts.
- DOE (Design of Experiments) : Use response surface methodology (RSM) to model interactions between temperature, catalyst loading, and reaction time .
Q. What computational methods are suitable for predicting the reactivity of 5-hydroxypentyl-trimethyl-silane in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Employ Gaussian or ORCA to model transition states and activation energies for Si–O bond cleavage.
- MD Simulations : Study solvation effects using GROMACS with force fields like OPLS-AA.
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
Q. How can 5-hydroxypentyl-trimethyl-silane be functionalized for targeted drug delivery systems?
- Methodological Answer :
- Silane-Amine Coupling : React with succinic anhydride to introduce carboxyl groups for peptide conjugation.
- Nanoparticle Fabrication : Use emulsion templating to create silica-polymer hybrids; characterize via DLS and TEM.
- In Vitro Testing : Assess biocompatibility using MTT assays on HEK-293 cells .
Q. How should researchers resolve contradictions in reported toxicity data for organosilicon compounds like 5-hydroxypentyl-trimethyl-silane?
- Methodological Answer :
- Meta-Analysis : Aggregate data from PubChem, CAS Common Chemistry, and EPA databases to identify trends.
- In Vivo/In Vitro Correlation : Compare acute toxicity (LD50) in rodent models with cell-based assays (e.g., HepG2 cytotoxicity).
- Dose-Response Modeling : Use Hill equation or PROAST software to reconcile disparate EC50 values .
Q. What methodologies are used to assess the environmental persistence of 5-hydroxypentyl-trimethyl-silane?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
